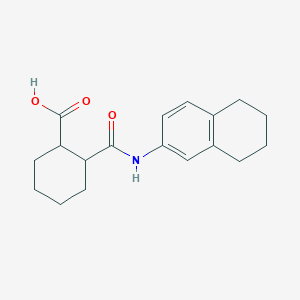![molecular formula C21H17NO4 B269627 N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-2-methoxybenzamide](/img/structure/B269627.png)
N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-2-methoxybenzamide, also known as GSK-3 inhibitor VIII, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of benzamides and is known to inhibit glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in several signaling pathways in the body.
作用機序
The mechanism of action of N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-2-methoxybenzamide involves its ability to inhibit N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-2-methoxybenzamide, an enzyme that is involved in several signaling pathways in the body. N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-2-methoxybenzamide is known to regulate various cellular processes such as glycogen metabolism, gene expression, and cell proliferation. Inhibition of N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-2-methoxybenzamide by N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-2-methoxybenzamide leads to the activation of several downstream signaling pathways, which can have various physiological effects.
Biochemical and Physiological Effects:
N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-2-methoxybenzamide has been shown to have several biochemical and physiological effects. Studies have shown that this compound can improve cognitive function and reduce the accumulation of toxic proteins in neurodegenerative disorders. It has also been shown to have anti-inflammatory and anti-tumor properties. Additionally, N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-2-methoxybenzamide has been shown to regulate glucose metabolism and improve insulin sensitivity in animal models.
実験室実験の利点と制限
One of the significant advantages of N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-2-methoxybenzamide is its specificity towards N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-2-methoxybenzamide, which allows for the modulation of downstream signaling pathways without affecting other cellular processes. Additionally, this compound has been extensively studied, and its pharmacokinetics and toxicity profiles are well-established. However, one of the limitations of using N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-2-methoxybenzamide in lab experiments is its low solubility in aqueous solutions, which can limit its bioavailability.
将来の方向性
There are several future directions for the use of N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-2-methoxybenzamide in scientific research. One of the significant areas of research is its potential therapeutic applications in neurodegenerative disorders. Additionally, studies are ongoing to explore its role in regulating glucose metabolism and improving insulin sensitivity in metabolic disorders such as type 2 diabetes. Furthermore, research is being conducted to develop more potent and selective N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-2-methoxybenzamide inhibitors that can be used in clinical settings.
合成法
The synthesis of N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-2-methoxybenzamide involves a multi-step process that requires several chemical reagents and expertise in organic chemistry. One of the commonly used methods for synthesizing this compound involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride, which is then reacted with 1,4-benzoquinone to produce 2-methoxydibenzo[b,e][1,4]dioxepin-11-one. The final step involves the reaction of 2-methoxydibenzo[b,e][1,4]dioxepin-11-one with 2-amino-N-(2-hydroxyphenyl)acetamide to form N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-2-methoxybenzamide.
科学的研究の応用
N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-2-methoxybenzamide has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the significant areas of research involves its role in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-2-methoxybenzamide plays a crucial role in the pathology of these diseases, and inhibition of this enzyme by N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-2-methoxybenzamide can lead to a reduction in the accumulation of toxic proteins and improved cognitive function.
特性
製品名 |
N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-2-methoxybenzamide |
|---|---|
分子式 |
C21H17NO4 |
分子量 |
347.4 g/mol |
IUPAC名 |
N-(6H-benzo[b][1,4]benzodioxepin-8-yl)-2-methoxybenzamide |
InChI |
InChI=1S/C21H17NO4/c1-24-18-7-3-2-6-16(18)21(23)22-15-10-11-17-14(12-15)13-25-19-8-4-5-9-20(19)26-17/h2-12H,13H2,1H3,(H,22,23) |
InChIキー |
JVUZOOJQUHUMJZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4OC3 |
正規SMILES |
COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4OC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Dimethyl 1-chloro-5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate](/img/structure/B269546.png)
![2-[(4-chlorophenyl)sulfanyl]-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B269548.png)
![2-[3-(2-chlorophenyl)-4-ethyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B269549.png)
![N'-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-nitro-4-methylbenzohydrazide](/img/structure/B269552.png)
![1-[(4-chlorophenyl)sulfonyl]-N'-(4-isopropoxybenzylidene)-2-pyrrolidinecarbohydrazide](/img/structure/B269554.png)
![N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(2-chlorophenyl)methanesulfonamide](/img/structure/B269555.png)
![2-[(1,3-Benzodioxol-5-yloxy)methyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B269559.png)
![N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,6-dimethoxybenzamide](/img/structure/B269561.png)

![5-chloro-2-[2-(4-morpholinyl)-2-oxoethoxy]-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide](/img/structure/B269566.png)
![2-[(3-methyl-2-quinoxalinyl)methyl]dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B269568.png)
![(2-{[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B269569.png)
